N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide
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Overview
Description
“N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide” is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds. It is related to 4-hydroxy-2-quinolones, which have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of this compound and its analogs has been the subject of many publications. The chemistry of quinoline-2,4-diones, which are related to this compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems has been a focus of research .Scientific Research Applications
Cytotoxic Activity Against Cancer Cells
Derivatives of quinolinone, similar to HMS1650I14, have been tested for their in vitro cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer cell line). The compound’s potential efficacy in cancer treatment warrants further investigation .
Synthesis of Heterocycles
The quinolinone moiety is a versatile building block for synthesizing a wide range of heterocyclic compounds. These heterocycles often exhibit unique biological activities and could be used in pharmaceuticals or as research tools .
Ethnobotanical Research
While not directly linked to HMS1650I14, ethnobotanical research explores the relationship between people and plants, including the medicinal uses of plant compounds. The structural features of HMS1650I14 may inspire further ethnobotanical studies to discover new therapeutic agents .
Therapeutic Potential in Neurological Disorders
Imidazole-containing compounds, which share some structural similarities with HMS1650I14, have been explored for their therapeutic potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease .
Future Directions
The future directions for the research and development of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide” and its analogs could involve further exploration of their pharmaceutical and biological activities. This could pave the way for the further development of drug discovery in the wide spectrum of its biological importance .
properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-7-8-15-12-16(19(23)21-17(15)11-13)9-10-20-18(22)14-5-3-2-4-6-14/h7-8,11-12,14H,2-6,9-10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSHEZLEISGEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide |
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